

Application Notes: Immunolocalization of Systemin in Plant Tissues

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Compound of Interest

Compound Name: Systemin

Cat. No.: B549619

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Introduction

Systemin is an 18-amino acid polypeptide hormone crucial for the systemic wound response in plants of the Solanaceae family, such as tomato.[1][2][3] Upon wounding by herbivores, **systemin** is processed from its 200-amino acid precursor, **prosystemin**. [3][4][5] Although **prosystemin** lacks a typical signal sequence for entry into the secretory pathway, it is released from damaged cells and triggers a signaling cascade in distal, unwounded tissues.[2][3][4][5] This cascade leads to the production of defense proteins, including proteinase inhibitors, which deter further herbivory.[1][5] Understanding the precise cellular and subcellular localization of **prosystemin** and **systemin** is vital for elucidating the mechanisms of its synthesis, transport, and signaling. Immunolocalization techniques, using specific antibodies, are powerful tools for visualizing the distribution of these molecules in situ.

Key Applications

- **Cell-Type Specificity:** Identify the specific cell types responsible for **prosystemin** synthesis and storage.
- **Subcellular Localization:** Determine the compartmentalization of **prosystemin** within the cell (e.g., cytoplasm, nucleus, vacuoles).
- **Wound Response Dynamics:** Track the redistribution or changes in the concentration of **systemin/prosystemin** following mechanical wounding or herbivore attack.

- **Developmental Studies:** Analyze the expression and localization of **systemin/prosystemin** in various organs and developmental stages.

Challenges and Considerations

- **Antibody Specificity:** The primary antibody must be highly specific to **systemin** or **prosystemin** to avoid cross-reactivity with other plant proteins.
- **Peptide Size:** The small size of the mature **systemin** peptide can make it a challenging target for immunodetection. Most successful studies have targeted the larger **prosystemin** precursor.[\[2\]](#)[\[6\]](#)
- **Fixation:** Aldehyde-based fixatives (e.g., paraformaldehyde) are commonly used but must be optimized to preserve tissue morphology and antigenicity without masking epitopes.
- **Tissue Permeabilization:** Plant cell walls present a significant barrier to antibody penetration. Enzymatic digestion (e.g., cellulase, pectinase) and/or solvent treatments are often necessary.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: Immunohistochemistry of Prosystemin in Paraffin-Embedded Tomato Tissues

This protocol is adapted from standard plant immunohistochemistry methods and findings on **prosystemin** localization.[\[6\]](#)[\[9\]](#) It is suitable for examining the distribution of **prosystemin** in various tomato organs like leaves, stems, and petioles.

Materials

- **Fixative:** 4% (w/v) Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS, pH 7.4)
- **Dehydration Series:** Ethanol (30%, 50%, 70%, 85%, 95%, 100%)
- **Clearing Agent:** Xylene or a safer alternative (e.g., Histo-Clear)
- **Infiltration & Embedding:** Paraffin wax

- Microtome
- Adhesive Slides: (e.g., Poly-L-lysine coated)
- Rehydration Series: Xylene, Ethanol (100%, 95%, 70%, 50%), distilled water
- Antigen Retrieval Buffer: 10 mM Sodium Citrate (pH 6.0)
- Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
- Primary Antibody: Rabbit anti-pro**systemin** antibody (diluted in blocking buffer)
- Secondary Antibody: Goat anti-rabbit IgG conjugated to Alkaline Phosphatase (AP) or a fluorescent dye (e.g., Alexa Fluor 488)
- Detection Substrate: NBT/BCIP for AP or mounting medium with DAPI for fluorescence
- Microscope: Light or fluorescence microscope

Procedure

- Tissue Fixation: Excise small tissue samples (e.g., 5x5 mm leaf sections) and immediately immerse in 4% PFA fixative. Apply a vacuum for 15-30 minutes to aid infiltration and then leave overnight at 4°C.
- Dehydration: Wash samples in PBS. Dehydrate through a graded ethanol series (e.g., 30% to 100%), with 1-hour incubations at each step.
- Clearing & Embedding: Transfer tissue through a xylene/ethanol series into pure xylene. Infiltrate with molten paraffin wax at 60°C, changing the wax 3-4 times over 24-48 hours. Embed the tissue in a paraffin block.
- Sectioning: Section the paraffin blocks to a thickness of 8-12 µm using a rotary microtome. Float the ribbons on a warm water bath and mount them onto adhesive slides. Dry the slides overnight at 42°C.
- Deparaffinization and Rehydration: Dewax slides in xylene (2x 10 min) and rehydrate through a descending ethanol series to distilled water.

- Antigen Retrieval: Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat in a microwave or water bath at 95°C for 10-20 minutes. Allow slides to cool to room temperature.
- Blocking: Wash slides in PBST. Block non-specific binding by incubating with Blocking Buffer for 1-2 hours at room temperature in a humid chamber.
- Primary Antibody Incubation: Drain the blocking buffer and apply the primary anti-prosystemin antibody at its optimal dilution. Incubate overnight at 4°C in a humid chamber.
- Secondary Antibody Incubation: Wash slides extensively with PBST (3x 10 min). Apply the enzyme- or fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature.
- Signal Detection:
 - For AP conjugate: Wash with PBST and then with an alkaline phosphatase buffer. Add NBT/BCIP substrate and monitor for color development (a purple/blue precipitate). Stop the reaction by washing with distilled water.
 - For fluorescent conjugate: Wash with PBST, counterstain with DAPI if desired, and mount with an anti-fade mounting medium.
- Microscopy: Observe slides under a bright-field or fluorescence microscope and capture images.

Data Presentation

Immunolocalization studies have revealed that prosystemin is primarily located in the phloem parenchyma cells of vascular bundles.^{[2][6]} While quantitative data from published images is often semi-quantitative, it can be summarized to show relative abundance.

Table 1: Relative Abundance of Prosystemin in Tomato Tissues

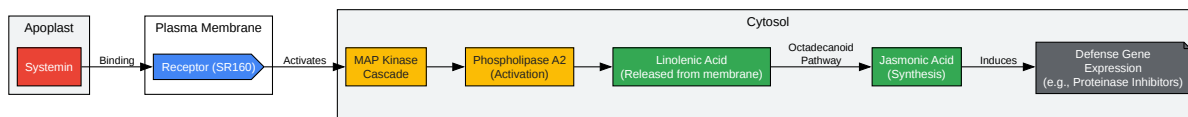
Tissue/Cell Type	Relative Signal Intensity	Subcellular Localization	Reference
Leaf Midrib			
Phloem Parenchyma	+++	Cytosol, Nucleus	[6]
Xylem	-	N/A	[6]
Mesophyll	-	N/A	[6]
Stem			
Phloem Parenchyma	+++	Cytosol	[6]
Cortex	-	N/A	[6]
Floral Organs (Sepals, Petals)			
Parenchyma Cells	++	Cytosol	[6]

Key:+++ High abundance; ++ Moderate abundance; - Not detected; N/A Not Applicable.

Visualizations: Diagrams and Workflows

Systemin Signaling Pathway

The binding of **systemin** to its cell surface receptor (SR160/BRI1) initiates a MAP kinase cascade, leading to the release of linolenic acid from the cell membrane.[1][4] This is converted into jasmonic acid, which activates the transcription of defense-related genes.[1][4][5]

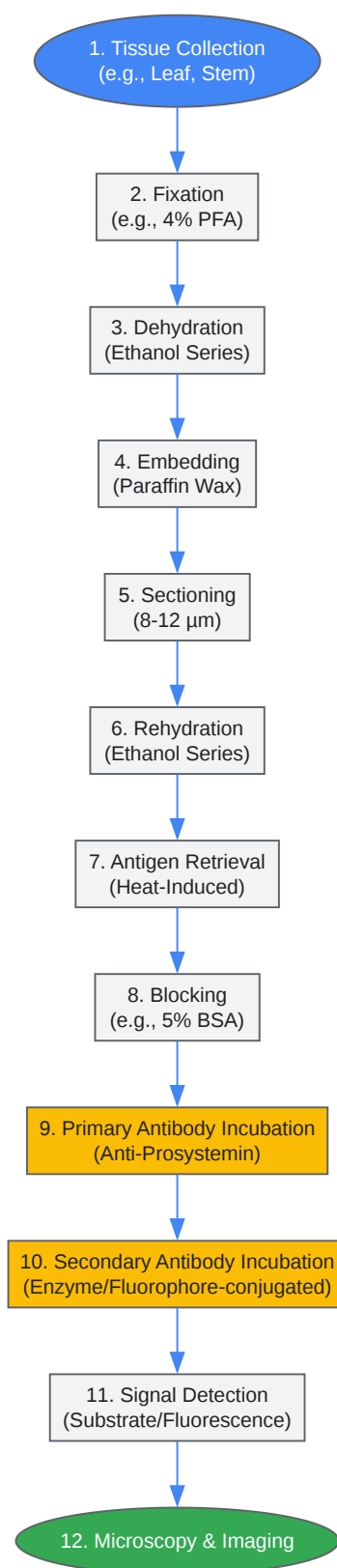


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Caption: The **systemin** signaling cascade in plant cells.

Experimental Workflow for Immunolocalization

This diagram outlines the key steps for performing immunohistochemistry on plant tissues, from sample collection to final analysis.



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Caption: Workflow for immunohistochemical localization.

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- To cite this document: BenchChem. [Application Notes: Immunolocalization of Systemin in Plant Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549619#immunolocalization-techniques-for-systemin-in-plant-tissues]

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